Pentylhydrazine
Overview
Description
Pentylhydrazine is an organic compound belonging to the hydrazine family It consists of a pentyl group attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentylhydrazine can be synthesized through several methods. One common approach involves the reaction of pentylamine with hydrazine hydrate under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where pentylamine and hydrazine hydrate are combined. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentylhydrazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pentylazide or other nitrogen-containing compounds.
Reduction: It can be reduced to form pentylamine.
Substitution: this compound can participate in substitution reactions where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products
Oxidation: Pentylazide and other nitrogen derivatives.
Reduction: Pentylamine.
Substitution: Halogenated pentyl derivatives.
Scientific Research Applications
Pentylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: this compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of pentylhydrazine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function. The hydrazine moiety is known to form reactive intermediates that can modify cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: Similar in structure but with a phenyl group instead of a pentyl group.
Methylhydrazine: Contains a methyl group instead of a pentyl group.
Ethylhydrazine: Contains an ethyl group instead of a pentyl group.
Uniqueness
Pentylhydrazine is unique due to its longer alkyl chain, which can influence its reactivity and interactions with other molecules. This makes it distinct from other hydrazine derivatives and potentially useful in specific applications where longer alkyl chains are advantageous.
Properties
IUPAC Name |
pentylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-2-3-4-5-7-6/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZACCLFRNQBNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043837 | |
Record name | Pentylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2656-71-5 | |
Record name | N-Pentylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002656715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-PENTYLHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX35HXL56X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.